(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid
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Overview
Description
(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid is a complex organic compound with a unique structure that includes a benzothiazole ring and a dihydrothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid typically involves multiple steps, starting with the preparation of the benzothiazole ring This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and dimethylamine
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.
Scientific Research Applications
(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and dihydrothiazole derivatives. These compounds share structural similarities but may differ in their chemical and biological properties.
Uniqueness
(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H13N3O2S2 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
(4S)-2-[6-(dimethylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13N3O2S2/c1-16(2)7-3-4-8-10(5-7)20-12(14-8)11-15-9(6-19-11)13(17)18/h3-5,9H,6H2,1-2H3,(H,17,18)/t9-/m1/s1 |
InChI Key |
UTCWEJGXPUCZCO-SECBINFHSA-N |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)N=C(S2)C3=N[C@H](CS3)C(=O)O |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O |
Origin of Product |
United States |
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